molecular formula C14H13BrF3NO2 B1314660 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone CAS No. 203186-01-0

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone

Cat. No.: B1314660
CAS No.: 203186-01-0
M. Wt: 364.16 g/mol
InChI Key: KVOSCEKBAMQYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and bromobenzoyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and piperidine.

    Formation of Intermediate: The reaction between 4-bromobenzoyl chloride and piperidine in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.

    Introduction of Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoroacetic anhydride, under controlled conditions to introduce the trifluoromethyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is employed in biological research to study its effects on cellular processes and molecular interactions.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and bromobenzoyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(4-(4-chlorobenzoyl)piperidin-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrF3NO2/c15-11-3-1-9(2-4-11)12(20)10-5-7-19(8-6-10)13(21)14(16,17)18/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOSCEKBAMQYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473899
Record name 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203186-01-0
Record name 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.